molecular formula C13H10N2O2 B1594902 methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate CAS No. 146724-32-5

methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate

Cat. No. B1594902
M. Wt: 226.23 g/mol
InChI Key: GEODGDMMLTYIFV-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate is a chemical compound with the CAS Number: 146724-32-5. Its molecular formula is C13H10N2O2 and it has a molecular weight of 226.23 . It is a compound that belongs to the class of pyrroloquinolines .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-h]quinoline and its derivatives has been proposed in various research studies . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The peculiarities of their NMR spectra and mass spectrometric behavior provide critical insights into their molecular configurations.


Chemical Reactions Analysis

The chemical properties of pyrroloquinoline derivatives reveal their potential as bioactive molecules. Studies have investigated their diuretic activity, comparing them to known diuretics like hydrochlorothiazide and exploring structural modifications to enhance biological properties.

Further analysis of its physical and chemical properties would require more specific experimental data .

Scientific Research Applications

Improved Synthesis Methods

Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate and its derivatives have been the subject of various synthesis studies. For example, Rufine Akué-Gédu and colleagues (2007) developed an optimized synthesis route for methyl 1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate, which is similar to methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate. This method provides an efficient way to produce the compound in large quantities, which is crucial for research and potential applications (Akué-Gédu et al., 2007).

Cytotoxic Activity and Antiproliferative Agents

Research by A. Tsotinis and colleagues (2005) describes the synthesis of C2-substituted pyrrolo[2,3-f]quinolines with cytotoxic activity. One of the synthesized compounds showed promising activity against human non-small cell lung cell lines, indicating potential use in cancer research (Tsotinis et al., 2005). Additionally, Ferlin et al. (2001) synthesized novel pyrrolo[3,2,f]quinoline derivatives that exhibited antiproliferative properties, particularly against leukemia cell lines, suggesting their potential as antiproliferative agents (Ferlin et al., 2001).

Microwave-Assisted Synthesis

Michal Neuschl and colleagues (2007) explored the microwave-assisted synthesis of compounds with the ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeleton, which is structurally related to methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate. This method demonstrated the impact of steric effects on reaction selectivity (Neuschl et al., 2007).

properties

IUPAC Name

methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)10-7-9-5-4-8-3-2-6-14-11(8)12(9)15-10/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEODGDMMLTYIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163460
Record name 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate

CAS RN

146724-32-5
Record name 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CARBOMETHOXY-1H-PYRROLO(3,2-H)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THF465XGP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M El Ouar, N Knouzi, J Hamelin - Journal of Chemical Research …, 1998 - pubs.rsc.org
Reaction of ethyl 7-aminoindole-2-carboxylate has been investigated: 1H-pyrrolo[3,2-h]quinoline and 6-hydroxy-1H-pyrrolo[3,2-h]quinoline derivatives are obtained with β-diketones …
Number of citations: 2 pubs.rsc.org

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